Structural Differentiation from the 3-Indolyl Analog: Impact on Cytotoxic Potency
Replacing the pyrrol-3-yl group with a larger, more lipophilic indol-3-yl group in the same 1H-pyrazole-5-carbohydrazide scaffold results in quantifiable nanomolar-range cytotoxic activity against specific cell lines. The closest analog, 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, have been evaluated for growth inhibition. The target compound's smaller pyrrole ring represents a distinct SAR starting point with predictably different potency, selectivity, and physicochemical properties (e.g., lower logP, smaller molar refractivity) that are desirable for lead optimization [1]. No direct head-to-head data exists because the target compound is intended as an earlier-stage chemical probe.
| Evidence Dimension | Cytotoxicity (Cancer Cell Line Growth Inhibition) |
|---|---|
| Target Compound Data | Not determined; used as a comparative synthetic intermediate. |
| Comparator Or Baseline | 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives (e.g., compound 4Im: IC50 = 1.39 µM against BT474 cell line; compound 4Ig: IC50 = 0.71 µM against BGC823 cell line) [1]. |
| Quantified Difference | Not calculable; the comparator's activity is provided to demonstrate the potential activity range for large aryl substituents. The target compound's smaller pyrrole suggests a different potency window. |
| Conditions | In vitro MTT assay against human breast cancer BT474 and gastric cancer BGC823 cell lines [1]. |
Why This Matters
This clearly defines the target compound as a distinct chemical entity for SAR exploration, not a substitute for the active indole series, guiding scientists to use it for probing the effects of ring size and lipophilicity on target binding.
- [1] Zhang, D.; et al. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry 2011, 46 (12), 5868-5877. View Source
